molecular formula C5H4Cl2S B13704958 2-(Dichloromethyl)thiophene CAS No. 36953-55-6

2-(Dichloromethyl)thiophene

Cat. No.: B13704958
CAS No.: 36953-55-6
M. Wt: 167.06 g/mol
InChI Key: DRNCSQASKNFBRF-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)thiophene is an organic compound with the molecular formula C₅H₄Cl₂S. It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)thiophene typically involves the chloromethylation of thiophene. One common method is the reaction of thiophene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process .

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include thiophene derivatives with various functional groups, such as 2-(hydroxymethyl)thiophene, 2-(aminomethyl)thiophene, and 2-(methyl)thiophene .

Scientific Research Applications

2-(Dichloromethyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)thiophene involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The compound’s ability to modulate these enzymes makes it a potential candidate for anti-inflammatory drugs .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)thiophene
  • 2-(Bromomethyl)thiophene
  • 2-(Hydroxymethyl)thiophene

Uniqueness

2-(Dichloromethyl)thiophene is unique due to its dichloromethyl group, which imparts distinct chemical reactivity compared to its mono-substituted counterparts.

Properties

CAS No.

36953-55-6

Molecular Formula

C5H4Cl2S

Molecular Weight

167.06 g/mol

IUPAC Name

2-(dichloromethyl)thiophene

InChI

InChI=1S/C5H4Cl2S/c6-5(7)4-2-1-3-8-4/h1-3,5H

InChI Key

DRNCSQASKNFBRF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(Cl)Cl

Origin of Product

United States

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